molecular formula C20H15ClN2O4S B12002285 N-benzyl-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine

N-benzyl-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine

Cat. No.: B12002285
M. Wt: 414.9 g/mol
InChI Key: UHBHPVOUSZECBD-UHFFFAOYSA-N
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Description

BENZYL-(4-(4-CHLORO-BENZENESULFONYL)-2-FURAN-2-YL-OXAZOL-5-YL)-AMINE is a complex organic compound that features a benzyl group, a chlorobenzenesulfonyl group, a furan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL-(4-(4-CHLORO-BENZENESULFONYL)-2-FURAN-2-YL-OXAZOL-5-YL)-AMINE involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of 4-Chlorobenzenesulfonyl Chloride: This is achieved by reacting 4-chlorobenzene with chlorosulfuric acid at 35°C, followed by heating at 80°C for two hours.

    Synthesis of Furan-2-Yl-Oxazole: This step involves the cyclization of appropriate precursors under controlled conditions to form the furan-2-yl-oxazole ring.

    Coupling Reaction: The final step involves coupling the benzylamine with the synthesized 4-chlorobenzenesulfonyl-furan-2-yl-oxazole under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

BENZYL-(4-(4-CHLORO-BENZENESULFONYL)-2-FURAN-2-YL-OXAZOL-5-YL)-AMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of polar aprotic solvents and mild bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamides or sulfonate esters .

Scientific Research Applications

BENZYL-(4-(4-CHLORO-BENZENESULFONYL)-2-FURAN-2-YL-OXAZOL-5-YL)-AMINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of BENZYL-(4-(4-CHLORO-BENZENESULFONYL)-2-FURAN-2-YL-OXAZOL-5-YL)-AMINE involves its interaction with specific molecular targets. The chlorobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan and oxazole rings may also interact with biological targets through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZYL-(4-(4-CHLORO-BENZENESULFONYL)-2-FURAN-2-YL-OXAZOL-5-YL)-AMINE is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both the furan and oxazole rings, along with the chlorobenzenesulfonyl group, makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C20H15ClN2O4S

Molecular Weight

414.9 g/mol

IUPAC Name

N-benzyl-4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-amine

InChI

InChI=1S/C20H15ClN2O4S/c21-15-8-10-16(11-9-15)28(24,25)20-19(22-13-14-5-2-1-3-6-14)27-18(23-20)17-7-4-12-26-17/h1-12,22H,13H2

InChI Key

UHBHPVOUSZECBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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